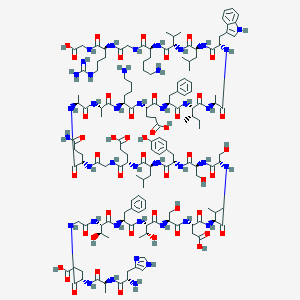
Grgdsp
Descripción general
Descripción
Glicil-Arginil-Glicil-Aspartil-Seril-Prolil (GRGDSP) es un péptido bioactivo derivado de la fibronectina. Es conocido por su capacidad para promover la adhesión celular al interactuar con los receptores de integrina en la superficie celular . Esta secuencia peptídica se utiliza ampliamente en la investigación y aplicaciones biomédicas debido a su papel en la mejora del apego y la proliferación celular.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
GRGDSP se puede sintetizar utilizando la síntesis de péptidos en fase sólida (SPPS), un método común para producir péptidos. La síntesis implica la adición secuencial de aminoácidos protegidos a una cadena peptídica en crecimiento anclada a una resina sólida. Los grupos protectores se eliminan, y el péptido se escinde de la resina, seguido de la purificación mediante cromatografía líquida de alta resolución (HPLC) .
Métodos de Producción Industrial
En entornos industriales, la síntesis de this compound puede implicar sintetizadores de péptidos automatizados para aumentar la eficiencia y el rendimiento. El proceso incluye el uso de reactivos de acoplamiento, como la N,N’-diisopropilcarbodiimida (DIC) y la hidroxi-benzotriazol (HOBt), para facilitar la formación de enlaces peptídicos .
Análisis De Reacciones Químicas
Tipos de Reacciones
GRGDSP principalmente se somete a reacciones típicas de péptidos, incluyendo:
Oxidación: El péptido puede sufrir oxidación, particularmente en el residuo de metionina si está presente.
Reducción: Los enlaces disulfuro, si los hay, pueden reducirse utilizando agentes reductores como el ditiotreitol (DTT).
Sustitución: Los residuos de aminoácidos en el péptido pueden sustituirse para crear análogos con diferentes propiedades.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno u otros agentes oxidantes.
Reducción: Ditiotreitol (DTT) o tris(2-carboxietil)fosfina (TCEP).
Sustitución: Varios derivados de aminoácidos y reactivos de acoplamiento.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen formas oxidadas o reducidas del péptido y análogos sustituidos con actividades biológicas modificadas .
Aplicaciones Científicas De Investigación
GRGDSP tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como un péptido modelo para estudiar técnicas de síntesis y modificación de péptidos.
Medicina: Mejora la biocompatibilidad de los implantes médicos al promover la endotelización.
Mecanismo De Acción
GRGDSP ejerce sus efectos al unirse a los receptores de integrina en la superficie celular. Esta interacción desencadena vías de señalización intracelular, incluida la activación de la proteína quinasa activada por mitógeno (MAPK) y el aumento de los niveles intracelulares de calcio . Estos eventos de señalización promueven la adhesión, proliferación y supervivencia celular .
Comparación Con Compuestos Similares
Compuestos Similares
Glicil-Arginil-Glicil-Aspartil-Seril (GRGDS): Otro péptido con propiedades de adhesión celular similares.
Glicil-Arginil-Glicil-Aspartil-Seril-Prolil-Lisil (GRGDSPK): Una versión extendida de GRGDSP con lisina adicional para mejorar la solubilidad.
Singularidad
This compound es único debido a su secuencia específica que promueve de manera óptima la adhesión y proliferación celular. Su capacidad para sintetizarse y modificarse fácilmente lo convierte en una herramienta versátil en diversas aplicaciones de investigación e industriales .
Propiedades
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37N9O10/c23-8-15(33)28-11(3-1-5-26-22(24)25)18(37)27-9-16(34)29-12(7-17(35)36)19(38)30-13(10-32)20(39)31-6-2-4-14(31)21(40)41/h11-14,32H,1-10,23H2,(H,27,37)(H,28,33)(H,29,34)(H,30,38)(H,35,36)(H,40,41)(H4,24,25,26)/t11-,12-,13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTEDOEBWPRVVSG-XUXIUFHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37N9O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4S)-4-[[2-[[(1R,6R,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,50S,53S,56S,59S,62S,65S,68S,71S,74R,77S,80S,83S,88R)-88-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-47-[[(1S)-3-amino-1-carboxy-3-oxopropyl]carbamoyl]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-24,56-bis(2-carboxyethyl)-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-5-ylmethyl)-27,83-dimethyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39,77-tri(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-6-amino-1-[[(1S)-1-carboxyethyl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B549867.png)











